![molecular formula C19H18ClN3O3 B5750151 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-phenoxyacetamide](/img/structure/B5750151.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-phenoxyacetamide, commonly known as OXA-239, is a chemical compound with potential applications in scientific research. OXA-239 belongs to the class of oxadiazole derivatives, which are known for their diverse pharmacological activities.
Wirkmechanismus
The exact mechanism of action of OXA-239 is not fully understood, but it is believed to act on multiple targets in the brain. OXA-239 has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in increased levels of acetylcholine in the brain, which is associated with improved cognitive function. OXA-239 also has antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
OXA-239 has been found to have a number of biochemical and physiological effects in animal models. Studies have shown that OXA-239 can reduce oxidative stress and inflammation in the brain, which are associated with neurodegenerative diseases such as Alzheimer's disease. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, OXA-239 has been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using OXA-239 in lab experiments is its neuroprotective and cognitive-enhancing effects. This makes it a useful tool for studying the mechanisms underlying neurodegenerative diseases and cognitive impairment. Additionally, OXA-239 has a low toxicity profile, which makes it a safer alternative to other compounds that may have adverse effects on animal models. However, one limitation of OXA-239 is its relatively low potency compared to other compounds with similar pharmacological activities. This may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on OXA-239. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route for OXA-239 in humans. Another area of interest is its potential as a cognitive enhancer in healthy individuals. Studies are needed to determine the long-term effects of OXA-239 on cognitive function and whether it can be used to enhance cognitive performance in healthy individuals. Finally, further research is needed to fully understand the mechanism of action of OXA-239 and its potential interactions with other compounds.
Synthesemethoden
OXA-239 can be synthesized using a multi-step process involving the reaction of 4-chlorobenzyl chloride with hydrazine hydrate to form 4-chlorobenzyl hydrazine. The resulting compound is then reacted with ethyl 2-phenoxyacetate in the presence of sodium ethoxide to obtain the intermediate product, which is subsequently treated with chloroacetyl chloride and triethylamine to form the final product, OXA-239.
Wissenschaftliche Forschungsanwendungen
OXA-239 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that OXA-239 exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethyl-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-2-23(18(24)13-25-16-6-4-3-5-7-16)12-17-21-19(22-26-17)14-8-10-15(20)11-9-14/h3-11H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFDDKSFAQFGLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.